Cas no 477709-60-7 (1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE)

1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE structure
477709-60-7 structure
Product Name:1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
CAS No:477709-60-7
MF:C13H11F3N6O
MW:324.261251688004
CID:5270801
Update Time:2025-07-17

1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE Chemical and Physical Properties

Names and Identifiers

    • 1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
    • METHYL 4-(5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL ETHER
    • 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole
    • 1H-Tetrazole, 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-
    • 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole
    • MLS000327038
    • HMS2288P03
    • SMR000179619
    • Inchi: 1S/C13H11F3N6O/c1-21-7-10(11(18-21)13(14,15)16)12-17-19-20-22(12)8-3-5-9(23-2)6-4-8/h3-7H,1-2H3
    • InChI Key: XYOVCFMNMPAVDQ-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN(C)N=1)C1=NN=NN1C1C=CC(=CC=1)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 404
  • XLogP3: 2.1
  • Topological Polar Surface Area: 70.6

1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00873017-25mg
1-(4-Methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole
477709-60-7 90%
25mg
¥923.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670327-1mg
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole
477709-60-7 98%
1mg
¥473 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670327-2mg
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole
477709-60-7 98%
2mg
¥578 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670327-5mg
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole
477709-60-7 98%
5mg
¥627 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670327-10mg
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole
477709-60-7 98%
10mg
¥747 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670327-20mg
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole
477709-60-7 98%
20mg
¥1092 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670327-25mg
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole
477709-60-7 98%
25mg
¥1293 2023-04-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00873017-1g
1-(4-Methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole
477709-60-7 90%
1g
¥2401.0 2023-03-25
Key Organics Ltd
12M-338S-1MG
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
477709-60-7 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
12M-338S-5MG
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole
477709-60-7 >90%
5mg
£35.00 2025-02-09

1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE Related Literature

Additional information on 1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE

Research Brief on 1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE (CAS: 477709-60-7)

The compound 1-(4-Methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole (CAS: 477709-60-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of this tetrazole derivative as a key intermediate in the development of novel bioactive molecules. Its structure, featuring a trifluoromethylpyrazole moiety linked to a tetrazole ring, is particularly noteworthy for its ability to modulate enzyme activity and receptor binding. Researchers have explored its utility in the design of inhibitors targeting inflammatory pathways, with promising results in preclinical models of autoimmune diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 477709-60-7 exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations revealed that the trifluoromethyl group enhances binding affinity to the COX-2 active site, while the tetrazole ring contributes to metabolic stability.

In addition to its anti-inflammatory properties, 477709-60-7 has shown potential as an anticancer agent. A recent investigation in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. The presence of the methoxyphenyl group appears to play a critical role in this activity, possibly by facilitating cellular uptake or interacting with specific molecular targets.

From a synthetic chemistry perspective, advances have been made in optimizing the production of 477709-60-7. A 2024 paper in Organic Process Research & Development described a scalable, high-yield route using copper-catalyzed cycloaddition, which improves upon previous methods that suffered from low efficiency and purification challenges. This development is expected to facilitate further pharmacological studies and potential commercialization.

While the therapeutic potential of 477709-60-7 is promising, challenges remain in its development. Current research is addressing issues such as bioavailability and target specificity. Future directions include structural modifications to enhance pharmacokinetic properties and investigations into combination therapies. The compound's versatility as a scaffold for drug design continues to make it a focus of intense research in the pharmaceutical industry.

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